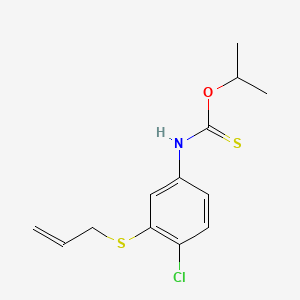
Carbamothioic acid, (4-chloro-3-(2-propenylthio)phenyl)-, O-(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, (4-chloro-3-(2-propenylthio)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C14H18ClNO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-chloro-3-(2-propenylthio)phenyl)-, O-(1-methylethyl) ester typically involves the reaction of 4-chloro-3-(2-propenylthio)phenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (4-chloro-3-(2-propenylthio)phenyl)-, O-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbamothioic acid, (4-chloro-3-(2-propenylthio)phenyl)-, O-(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamothioic acid, (4-chloro-3-(2-propenylthio)phenyl)-, O-(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester
- Carbamothioic acid, [4-chloro-3-(2-propenylthio)phenyl]-, O-(1-methylethyl) ester
Uniqueness
Carbamothioic acid, (4-chloro-3-(2-propenylthio)phenyl)-, O-(1-methylethyl) ester is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
165549-89-3 |
|---|---|
Molecular Formula |
C13H16ClNOS2 |
Molecular Weight |
301.9 g/mol |
IUPAC Name |
O-propan-2-yl N-(4-chloro-3-prop-2-enylsulfanylphenyl)carbamothioate |
InChI |
InChI=1S/C13H16ClNOS2/c1-4-7-18-12-8-10(5-6-11(12)14)15-13(17)16-9(2)3/h4-6,8-9H,1,7H2,2-3H3,(H,15,17) |
InChI Key |
HJVXCCXIBQDGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















